molecular formula C20H22N4O2 B14965464 [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone

[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B14965464
M. Wt: 350.4 g/mol
InChI Key: VGCRUFNMHIWUKM-UHFFFAOYSA-N
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Description

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE involves its interaction with various molecular targets and pathways. This compound is known to inhibit specific enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(1-PYRROLIDINYL)METHANONE apart is its unique structural features that allow it to interact with a broader range of biological targets. This makes it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H22N4O2/c25-20(24-9-3-4-10-24)14-7-11-23(12-8-14)19-18-17(21-13-22-19)15-5-1-2-6-16(15)26-18/h1-2,5-6,13-14H,3-4,7-12H2

InChI Key

VGCRUFNMHIWUKM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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